molecular formula C25H27N3O6S B3631300 N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Cat. No.: B3631300
M. Wt: 497.6 g/mol
InChI Key: USWVUCMBCZTOHR-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide is a complex organic compound that belongs to the class of sulfonyl glycinamides. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide typically involves multi-step organic reactions. The process may start with the acetylation of 4-aminophenyl, followed by sulfonylation with 3,4-dimethoxybenzenesulfonyl chloride. The final step involves the coupling of the sulfonylated intermediate with 4-methylphenyl glycinamide under specific reaction conditions such as the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or the acetylamino group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-N~2~-(phenylsulfonyl)glycinamide
  • N-[4-(acetylamino)phenyl]-N~2~-(4-methoxyphenyl)sulfonylglycinamide
  • N-[4-(acetylamino)phenyl]-N~2~-(3,4-dimethoxyphenyl)glycinamide

Uniqueness

N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide is unique due to the presence of both acetylamino and sulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6S/c1-17-5-11-21(12-6-17)28(35(31,32)22-13-14-23(33-3)24(15-22)34-4)16-25(30)27-20-9-7-19(8-10-20)26-18(2)29/h5-15H,16H2,1-4H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWVUCMBCZTOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
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N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
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N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
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N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
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N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
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N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

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